molecular formula C7H13B B1279110 2-Bromo-1-heptene CAS No. 3252-91-3

2-Bromo-1-heptene

Cat. No. B1279110
CAS RN: 3252-91-3
M. Wt: 177.08 g/mol
InChI Key: LMLBDZMUDSZLFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-1-heptene is a brominated alkene with a seven-carbon chain and a bromine atom attached to the second carbon. While the provided papers do not directly discuss 2-Bromo-1-heptene, they do provide insights into the behavior of brominated alkenes and related compounds, which can be extrapolated to understand the properties and reactivity of 2-Bromo-1-heptene.

Synthesis Analysis

The synthesis of brominated alkenes can be complex and may involve multiple steps. For example, the synthesis of 2-bromo helicene was improved to a 51% yield, indicating that bromination reactions can be optimized for better efficiency . Similarly, 2-bromo-1-aryl-1H-indenes are synthesized from gem-dibromocyclopropanes, suggesting that brominated alkenes can be intermediates in the synthesis of more complex structures .

Molecular Structure Analysis

The molecular structure of brominated alkenes can be determined using techniques such as gas-phase electron diffraction. For instance, 2-bromo-3-chloro-1-propene was found to have a mixture of two conformers in the gas phase, which provides insight into the conformational flexibility of brominated alkenes . This information can be useful in predicting the molecular structure of 2-Bromo-1-heptene.

Chemical Reactions Analysis

Brominated alkenes participate in various chemical reactions. The palladium-catalyzed dehydrohalogenative polycondensation of 2-bromo-3-hexylthiophene leads to high molecular weight polymers, demonstrating the utility of brominated alkenes in polymer synthesis . Additionally, the reactivity of 3-bromo-2-trimethylsilyl-1-propene with electrophiles to give functionalized vinylsilanes shows the potential for substitution reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated alkenes can be diverse. For example, the study of 2-bromo-3-chloro-1-propene revealed the presence of two conformers and provided detailed measurements of bond lengths and angles, which are crucial for understanding the physical properties of these molecules . The crystal structure and molecular conformation of 1-bromo-2,3,5,6-tetramethylbenzene were determined, showing that brominated alkenes can have stable crystalline phases .

Scientific Research Applications

Quantum Chemical Studies

A study by Miroshnichenko (1998) explored the bromination of 1-heptene, leading to the formation of compounds like 2-Bromo-1-heptene. This research used the MNDO method to investigate the extremal points on the potential energy surface of this reaction, highlighting the role of (H2O)nHBr associates as strong catalytic agents (Miroshnichenko, 1998).

Kinetic Modeling and Ignition Delay Times

Wu et al. (2018) conducted a detailed investigation of the auto-ignition behaviors of 1-heptene and 2-heptene, including 2-Bromo-1-heptene, in various conditions. This study provides insights into the reactivity and ignition delay times of these compounds, contributing significantly to understanding their combustion characteristics (Wu et al., 2018).

Catalysis and Polymerization

Research by Percec et al. (1994) discussed the synthesis and characterization of monomers related to 2-Bromo-1-heptene. This study provided insights into phase-transfer-catalyzed polyetherification, highlighting its applications in the development of hyperbranched polymers (Percec et al., 1994).

Surface Chemistry and Heterogeneous Reactions

He, Mathauser, and Teplyakov (2000) examined the reactions of 6-bromo-1-hexene on Cu3Pt(111) surfaces, which can offer insights into similar processes involving 2-Bromo-1-heptene. This research highlighted the significance of surface coverage in determining reaction pathways, emphasizing its relevance in surface chemistry and catalysis (He, Mathauser, & Teplyakov, 2000).

properties

IUPAC Name

2-bromohept-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13Br/c1-3-4-5-6-7(2)8/h2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMLBDZMUDSZLFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90455742
Record name 2-Bromo-1-heptene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90455742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1-heptene

CAS RN

3252-91-3
Record name 2-Bromo-1-heptene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90455742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-1-heptene
Reactant of Route 2
Reactant of Route 2
2-Bromo-1-heptene
Reactant of Route 3
Reactant of Route 3
2-Bromo-1-heptene
Reactant of Route 4
2-Bromo-1-heptene
Reactant of Route 5
Reactant of Route 5
2-Bromo-1-heptene
Reactant of Route 6
2-Bromo-1-heptene

Citations

For This Compound
4
Citations
S Weigand, R Brückner - Chemistry–A European Journal, 1996 - Wiley Online Library
Enantiomerically pure homoallylic alcohols were prepared from aldehydes and β‐substituted allylstannanes in the presence of 10 mol% Ti(OR) 4 and 20 mol% (R)‐BINOL (see Scheme…
A Ahmed - 2004 - search.proquest.com
… BBN furnished the 2-bromo-1 -heptene. However, conversion of the vinyl bromide to an organo-metallic species proved challenging. Reaction with tert-BulA or sec-BuLi, Mg turnings or …
Number of citations: 3 search.proquest.com
U Von Roman, J Ruhdorfer, R Knorr - Synthesis, 1993 - thieme-connect.com
… However, the 2-bromo-2-heptene27 (llb) obtained as an E/Z-isomer mixture (61:39) from 2-heptanone was accompanied by 13~23 "/6 of 2-bromo-1-heptene.28 Such a …
Number of citations: 16 www.thieme-connect.com
JR MASON, KK JOHRI - Journal of Chemical Ecology, 1987
Number of citations: 0

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.